The boronic acid moiety in (4-((diisopropylamino)methyl)phenyl)boronic acid readily reacts with diols, such as those found in sugars, to form reversible boronate esters. This reaction is particularly relevant in glucose sensing applications. The presence of the ortho-aminomethyl group in this compound is likely to influence the kinetics and thermodynamics of boronate ester formation, potentially enhancing its binding affinity and selectivity for specific sugars. []
The rate of boronate ester formation in (4-((diisopropylamino)methyl)phenyl)boronic acid is influenced by several factors, including pH, solvent, and the structure of the diol. Research suggests that the ortho-aminomethyl group in similar phenyl boronic acids plays a crucial role in accelerating the rate of boronate ester formation. [] This acceleration is attributed to the ortho-aminomethyl group's ability to:
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